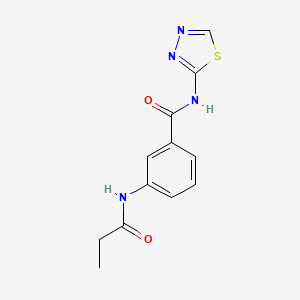
3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides with concentrated sulfuric acid.
Amidation: The thiadiazole derivative is then reacted with benzoyl chloride to form the benzamide derivative.
Propanoylation: Finally, the benzamide derivative is reacted with propanoyl chloride to introduce the propanoylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters
- 4-(5-amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazole-3-amine
Uniqueness
3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoylamino group and benzamide moiety contribute to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H12N4O2S |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N4O2S/c1-2-10(17)14-9-5-3-4-8(6-9)11(18)15-12-16-13-7-19-12/h3-7H,2H2,1H3,(H,14,17)(H,15,16,18) |
InChI Key |
INJINRDJOOPZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


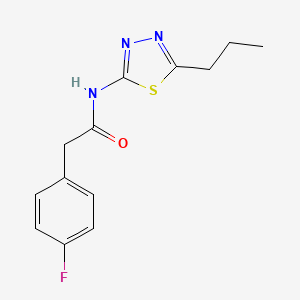

![N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170041.png)
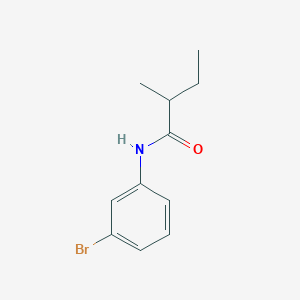
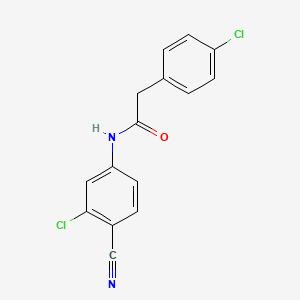
![1-cyclohexyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170056.png)
![N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170069.png)
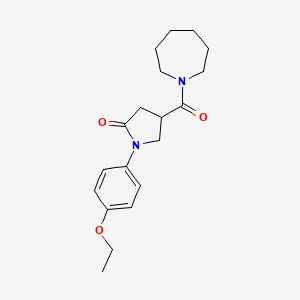
![2,4-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170079.png)
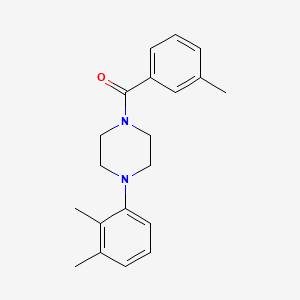
![N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11170112.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B11170115.png)

![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)
